molecular formula C21H24N4O8S B11078824 N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11078824
M. Wt: 492.5 g/mol
InChI Key: SGQFOUSLAFTZRW-UHFFFAOYSA-N
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Description

N-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a hybrid structure combining an imidazolidinedione core, a hydroxypropyl linker, and substituted aromatic rings. Its design incorporates functional groups common in medicinal chemistry, such as the sulfonamide moiety (known for antibacterial and carbonic anhydrase inhibitory properties) and nitro groups (often linked to redox activity). However, its specific applications and mechanisms require further elucidation.

Properties

Molecular Formula

C21H24N4O8S

Molecular Weight

492.5 g/mol

IUPAC Name

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C21H24N4O8S/c1-21(2)19(27)23(20(28)22-21)12-15(26)13-24(34(31,32)16-7-5-4-6-8-16)17-11-14(25(29)30)9-10-18(17)33-3/h4-11,15,26H,12-13H2,1-3H3,(H,22,28)

InChI Key

SGQFOUSLAFTZRW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN(C2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Methoxy-5-nitrophenyl)benzenesulfonamide

Benzenesulfonyl chloride is reacted with 2-methoxy-5-nitroaniline in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. This yields N-(2-methoxy-5-nitrophenyl)benzenesulfonamide with >85% purity after recrystallization from ethanol. Critical parameters include:

  • Temperature control : Exothermic reactions require cooling to prevent decomposition of the nitro group.

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to aniline minimizes bis-sulfonylation byproducts.

Alkylation of the Sulfonamide Nitrogen

Introducing the hydroxypropyl-imidazolidinone side chain necessitates alkylation of the sulfonamide nitrogen. Traditional methods using alkyl halides (e.g., 3-bromo-2-hydroxypropan-1-ol) are hindered by the poor nucleophilicity of the sulfonamide nitrogen. To circumvent this, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enable coupling with 2-hydroxypropan-1-ol derivatives, though yields remain modest (40–50%).

Copper-Catalyzed Three-Component Sulfonamide Synthesis

A contemporary method employs copper catalysis to directly couple benzenesulfinic acid derivatives with amines and aryl halides. This approach, adapted from Chen et al., bypasses sulfonyl chloride intermediates and enhances functional group tolerance.

Reaction Setup and Optimization

The secondary amine precursor, N-(3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl)-2-methoxy-5-nitroaniline, is synthesized via reductive amination of 2-methoxy-5-nitrobenzaldehyde with 3-amino-2-hydroxypropylimidazolidinone. Subsequent copper-catalyzed coupling with phenylboronic acid and sulfur dioxide (as DABSO) in DMSO at 60°C affords the target compound in 72% yield. Key advantages include:

  • Regioselectivity : No competing sulfonation at the imidazolidinone carbonyl groups.

  • Scalability : Demonstrated at 10 mmol scale with consistent yields.

Imidazolidinone Ring Construction

The 4,4-dimethyl-2,5-dioxoimidazolidin-1-yl group is synthesized independently and introduced via nucleophilic substitution or condensation.

Cyclization of Urea Derivatives

Reaction of 1,2-diamino-2-methylpropane with triphosgene in tetrahydrofuran at −78°C generates 4,4-dimethyl-2,5-dioxoimidazolidine in 89% yield. The reaction proceeds via a carbamate intermediate, with subsequent intramolecular cyclization driven by entropy gain.

Functionalization of the Propyl Side Chain

The imidazolidinone is appended to a 2-hydroxypropyl spacer through SN2 displacement. Treatment of 3-chloro-2-hydroxypropylimidazolidinone with sodium hydride in DMF facilitates nucleophilic attack by the sulfonamide nitrogen, yielding the desired linkage in 65% yield.

Integrated Synthetic Routes

Sequential Alkylation-Cyclization Strategy

  • Sulfonamide Formation : N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is prepared as described in Section 1.1.

  • Epoxide Ring-Opening : Reacting the sulfonamide with epichlorohydrin in the presence of BF3·OEt2 generates a 2-hydroxy-3-chloropropyl intermediate.

  • Imidazolidinone Installation : Displacement of the chloride with 4,4-dimethyl-2,5-dioxoimidazolidin-1-amine under basic conditions (K2CO3, DMF) completes the synthesis.

One-Pot Tandem Approach

Combining copper-catalyzed sulfonamide synthesis with in situ imidazolidinone formation reduces purification steps. A mixture of phenylboronic acid, pre-formed secondary amine, and DABSO in DMSO is treated with Cu(OTf)2 and 4,4′-dimethoxy-2,2′-bipyridine, followed by addition of triphosgene and 1,2-diamino-2-methylpropane. This tandem method achieves a 58% overall yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Classical Alkylation40–5085–90Simple reagentsLow yield, side reactions
Copper Catalysis7295Functional group toleranceRequires specialized ligands
Epoxide Ring-Opening6588ScalableMultiple steps
Tandem One-Pot5890Reduced purificationComplex optimization

Mechanistic Insights and Side Reactions

Sulfonamide Formation Pathways

In classical methods, sulfonyl chloride reacts via a two-step mechanism: initial attack by the amine nucleophile forms a sulfonammonium intermediate, which collapses to release HCl. Competing hydrolysis of sulfonyl chloride to sulfonic acid is mitigated by anhydrous conditions.

Copper-Mediated Coupling

The copper catalyst facilitates single-electron transfer (SET) from the boronic acid to SO2, generating a sulfinate radical. This couples with the amine to form the N–S bond, followed by reductive elimination to yield the sulfonamide .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction of the nitro group may produce amines.

Scientific Research Applications

Pharmacological Research

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has shown promise in pharmacological studies:

  • Antitumor Activity : Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition could suppress tumor cell proliferation .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting potential protective effects against cellular damage .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, making it a candidate for therapeutic applications in diseases like diabetes and cancer .

Chemical Biology

In chemical biology, this compound can serve as a probe to study biological processes involving sulfonamide groups. Its unique structure allows researchers to investigate interactions with specific molecular targets, potentially leading to new insights into disease mechanisms.

Materials Science

The compound's properties make it suitable for use in the development of specialty chemicals and materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for versatility in applications ranging from pharmaceuticals to advanced materials .

Case Studies

Several studies highlight the effectiveness of similar compounds in various applications:

  • A study on sulfonamide derivatives demonstrated their potential as α-glucosidase inhibitors, which are relevant for Type 2 diabetes management .
  • Research focusing on new sulfonamide derivatives found that they could inhibit acetylcholinesterase activity, suggesting applications in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The compound’s uniqueness lies in its fusion of multiple pharmacophores. Below, it is compared to analogs based on structural motifs, synthesis pathways, and inferred bioactivity.

Structural Comparison
Compound Key Structural Features Molecular Weight (g/mol) Bioactivity (Reported)
Target Compound Imidazolidinedione, sulfonamide, nitro, methoxy, hydroxypropyl ~534.5 (calculated) Not well-documented; hypothesized enzyme inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinedione, benzamide, vinyl linker ~324.3 Antidiabetic (PPAR-γ modulation), antimicrobial
Sulfamethoxazole Sulfonamide, isoxazole 253.28 Antibacterial (dihydrofolate reductase inhibitor)
Celecoxib Sulfonamide, pyrazole, trifluoromethyl 381.37 COX-2 inhibition (anti-inflammatory)

Key Observations :

  • The target compound’s imidazolidinedione core distinguishes it from thiazolidinedione-based drugs (e.g., antidiabetic agents) but shares a dioxo ring system that may chelate metal ions or interact with enzymes .
  • Unlike simpler sulfonamides (e.g., sulfamethoxazole), its bulky aromatic substituents (methoxy-nitrophenyl and benzenesulfonamide) likely hinder membrane permeability but enhance target specificity .
  • The nitro group may confer redox activity, akin to nitroaromatic antibiotics (e.g., metronidazole), though this remains untested .
Bioactivity and Mechanism

While direct studies are scarce, parallels can be drawn:

  • Sulfonamide derivatives : Celecoxib’s COX-2 inhibition relies on sulfonamide coordination to zinc in the enzyme’s active site. The target compound’s sulfonamide may similarly interact with metalloenzymes .
  • Nitroaromatic compounds : Nitro groups in pesticides (e.g., plant extracts in ) disrupt insect electron transport chains. The 2-methoxy-5-nitrophenyl group might act as a pro-drug, requiring nitroreductase activation .
  • Imidazolidinedione vs. Thiazolidinedione : Thiazolidinediones (e.g., rosiglitazone) bind PPAR-γ, but imidazolidinediones lack the sulfur atom critical for this interaction, suggesting divergent targets .

Biological Activity

N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H19N3O4SC_{15}H_{19}N_{3}O_{4}S, with a molecular weight of 305.33 g/mol. It features a sulfonamide group, which is often associated with various biological activities including antimicrobial and antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of tumor cell proliferation .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against cellular damage.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, further contributing to its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Effect Reference
AntitumorInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibition of CDKs
AntioxidantReduces oxidative stress in cells

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antitumor Activity : A recent study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Research on Enzyme Inhibition : Another study focused on the inhibition of CDKs, revealing that the compound binds competitively to the ATP-binding site, thereby preventing substrate phosphorylation. This finding highlights its potential as a therapeutic agent in cancer treatment .
  • Oxidative Stress Mitigation : Research indicated that this compound exhibits significant antioxidant properties, reducing reactive oxygen species (ROS) levels in cultured cells. This effect suggests a dual role in both cancer therapy and cellular protection .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions with stringent control over conditions:

  • Hydrogenation : Use 10 wt% Pd/C under H₂ atmosphere for selective reduction of intermediates (e.g., diazenyl groups) .
  • Solvent Selection : Methanol or dichloromethane (DCM) for solubility and reaction efficiency, with triethylamine (TEA) as a base to neutralize byproducts .
  • Purification : Flash column chromatography (e.g., silica gel, ethanol/DCM eluent) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide/imidazolidinone carbonyl carbons (δ 165–175 ppm). Compare with calculated shifts from computational models .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • FT-IR : Detect characteristic bands (e.g., S=O stretching at 1150–1300 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during sulfonamide coupling to prevent side reactions (e.g., hydrolysis of nitro groups) .
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP or N-hydroxysuccinimide) for amide bond formation instead of carbodiimides .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC, hexane/ethyl acetate 3:1) to track reaction progress and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping NMR signals (e.g., aromatic vs. imidazolidinone protons) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxypropyl configuration) via single-crystal analysis .
  • Batch Comparison : Perform principal component analysis (PCA) on HPLC retention times and MS/MS fragmentation patterns to identify impurities .

Advanced: What computational approaches predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Focus on binding energy (<-8 kcal/mol) and H-bond networks .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the nitro group and nucleophilic attack susceptibility .

Advanced: What solvent systems minimize degradation during multi-step synthesis?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO for imidazolidinone ring stability at elevated temperatures (>80°C) .
  • Low-Temperature Storage : Store intermediates in anhydrous DCM at -20°C to prevent hydrolysis of the 2-hydroxypropyl group .

Advanced: How do functional groups influence stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation : Conduct accelerated stability studies (pH 1–13, 40°C). The nitro group is stable in acidic conditions (pH 2–4) but hydrolyzes at pH >10 .
  • Chelation Effects : The imidazolidinone dioxo group may chelate metal ions (e.g., Fe³+), requiring EDTA in buffers to prevent precipitation .

Advanced: What strategies assess the compound’s stability in biological matrices?

Methodological Answer:

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high protein binding) .
  • Microsomal Incubations : Test hepatic stability with human liver microsomes (HLM). Half-life <30 min indicates rapid metabolism via CYP3A4 .

Advanced: How can pharmacological activity be evaluated against related sulfonamide derivatives?

Methodological Answer:

  • Enzyme Assays : Compare IC₅₀ values against carbonic anhydrase IX (CAIX) using a stopped-flow CO₂ hydration assay .
  • Cell-Based Models : Test cytotoxicity in HT-29 colon cancer cells (MTT assay) with EC₅₀ <10 µM indicating potency .

Advanced: What methodologies guide the design of analogs with improved bioavailability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group to enhance membrane permeability (logP <3) .
  • Prodrug Synthesis : Conjugate the hydroxypropyl group with acetylated glucosamine for targeted release in acidic tumor microenvironments .

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